molecular formula C17H18FNO2 B4837724 2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B4837724
M. Wt: 287.33 g/mol
InChI Key: KJPLDDIJAZWPDX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is an organic compound that features a fluorophenyl group and a methoxyphenyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 4-fluoroaniline with 2-(2-methoxyphenyl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-fluorophenyl)-N-[2-(2-formylphenyl)ethyl]acetamide or 2-(4-fluorophenyl)-N-[2-(2-carboxyphenyl)ethyl]acetamide.

    Reduction: Formation of 2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]amine.

    Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The acetamide linkage can also play a role in the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
  • 2-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
  • 2-(4-bromophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Uniqueness

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to the presence of both fluorine and methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-21-16-5-3-2-4-14(16)10-11-19-17(20)12-13-6-8-15(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPLDDIJAZWPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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